4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly known as CPCCOEt, is a chemical compound that belongs to the family of cyclopenta[c]quinolines. It was first synthesized in 1998 by researchers at the University of Bristol, and since then, it has been extensively studied for its potential applications in scientific research.
Mechanism of Action
CPCCOEt binds to the orthosteric site of mGluR1, preventing the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways, ultimately leading to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
CPCCOEt has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the severity of seizures and protect against brain damage caused by ischemia. Additionally, CPCCOEt has been shown to have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for mGluR1. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of CPCCOEt is its relatively low potency, which can make it difficult to achieve a complete blockade of mGluR1 activity.
Future Directions
There are several potential future directions for research involving CPCCOEt. One area of interest is the development of more potent analogs of CPCCOEt that can achieve a more complete blockade of mGluR1 activity. Additionally, researchers are interested in exploring the therapeutic potential of CPCCOEt and its analogs in the treatment of various neurological disorders. Finally, further studies are needed to better understand the role of mGluR1 in synaptic plasticity, learning, and memory, and how CPCCOEt can be used to investigate these processes.
Synthesis Methods
The synthesis of CPCCOEt involves the reaction of 2,4-dichlorobenzaldehyde with piperidine and cyclopentadiene in the presence of a catalyst such as palladium. The resulting product is then treated with ethyl acetate to yield CPCCOEt.
Scientific Research Applications
CPCCOEt has been widely used in scientific research as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR1, CPCCOEt can help researchers better understand the role of this receptor in these processes.
Properties
Molecular Formula |
C24H24Cl2N2O |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H24Cl2N2O/c25-16-8-9-19(21(26)14-16)23-18-6-4-5-17(18)20-13-15(7-10-22(20)27-23)24(29)28-11-2-1-3-12-28/h4-5,7-10,13-14,17-18,23,27H,1-3,6,11-12H2 |
InChI Key |
JYWBBHQMIZZTQG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.